6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of a 4-chlorophenyl group and a methyl group adds to its unique chemical properties. Compounds of this class are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating under reflux and the use of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential in preclinical studies as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and inflammation. The compound’s ability to induce apoptosis in cancer cells has been attributed to its kinase inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-5-methylpyrazolo[3,4-d]pyrimidine: Similar structure but different ring fusion pattern.
6-(4-Chlorophenyl)-5-methylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring.
6-(4-Chlorophenyl)-5-methylthieno[2,3-d]pyrimidine: Contains a thiophene ring instead of a pyrazole ring.
Uniqueness
6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
922736-49-0 |
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Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11ClN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)18-11(17-8)6-7-16-18/h2-7H,15H2,1H3 |
InChI Key |
NBHZYZWSWFCXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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